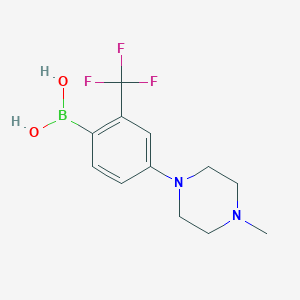
(3-Oxohexane-1,6-diyl)diboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxohexane-1,6-diyl)diboronic acid is a boronic acid derivative with the molecular formula C6H14B2O5 and a molecular weight of 187.79 g/mol . This compound is known for its unique structure, which includes two boronic acid groups attached to a hexane backbone with an oxo group at the third position. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Méthodes De Préparation
The synthesis of (3-Oxohexane-1,6-diyl)diboronic acid typically involves the reaction of hexane derivatives with boronic acid reagents under controlled conditions. One common method includes the use of hexane-1,6-diol as a starting material, which undergoes oxidation to introduce the oxo group at the third position. Subsequent reactions with boronic acid reagents yield the desired diboronic acid compound. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
(3-Oxohexane-1,6-diyl)diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The boronic acid groups can participate in substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
(3-Oxohexane-1,6-diyl)diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound’s ability to bind diols makes it useful in the development of glucose sensors and other biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (3-Oxohexane-1,6-diyl)diboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in glucose sensing, where the compound binds to glucose molecules, enabling their detection and quantification. The molecular targets include cis-diol-containing compounds, and the pathways involved are primarily related to the formation and cleavage of boronate esters .
Comparaison Avec Des Composés Similaires
(3-Oxohexane-1,6-diyl)diboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Known for its use in glucose sensors but lacks the dual boronic acid groups.
Methylboronic acid: Simpler structure with a single boronic acid group.
Propriétés
Formule moléculaire |
C6H14B2O5 |
|---|---|
Poids moléculaire |
187.80 g/mol |
Nom IUPAC |
(6-borono-3-oxohexyl)boronic acid |
InChI |
InChI=1S/C6H14B2O5/c9-6(3-5-8(12)13)2-1-4-7(10)11/h10-13H,1-5H2 |
Clé InChI |
LHIRBVVDXWSAOF-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC(=O)CCB(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)

![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)

![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)





![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)

